

# Fenebrutinib liver transaminase elevation management

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## Compound Focus: Fenebrutinib

CAS No.: 1434048-34-6

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## Clinical Incidence & Presentation

The table below summarizes the incidence and characteristics of liver transaminase elevations observed in **fenebrutinib** clinical trials.

| Trial / Phase                  | Population                          | Incidence & Severity   | Characteristics & Outcome                                   |
|--------------------------------|-------------------------------------|--|---|
| Phase 2 (FENopta) [1]          | Relapsing Multiple Sclerosis (RMS)  | Hepatic enzyme elevations in <b>6%</b> of fenebrutinib patients vs. 0% on placebo.                             | No serious related adverse events or deaths reported.       |
| Phase 2 [2]                    | Chronic Spontaneous Urticaria (CSU) | Asymptomatic, reversible <b>Grade 2/3</b> elevations in 2 patients each in 150 mg daily and 200 mg BID groups. | Elevations were transient and resolved.                     |
| Open-Label Extension (OLE) [3] | RMS (Long-term)                     | 1 case of <b>asymptomatic ALT elevation</b> at OLE Week 4 (after 16 total treatment weeks).                    | The event <b>resolved after treatment discontinuation</b> . |
| Phase 3 (FENhance 2 &          | RMS & Primary Progressive MS        | Liver safety was <b>consistent with previous studies</b> . Additional  | No new major safety signals were                            |

| Trial / Phase      | Population | Incidence & Severity          | Characteristics & Outcome |
|--------------------|------------|-------------------------------|---------------------------|
| FENTrepid) [4] [5] | (PPMS)     | safety data under evaluation. | announced.                |

## Monitoring & Management Guide for Researchers

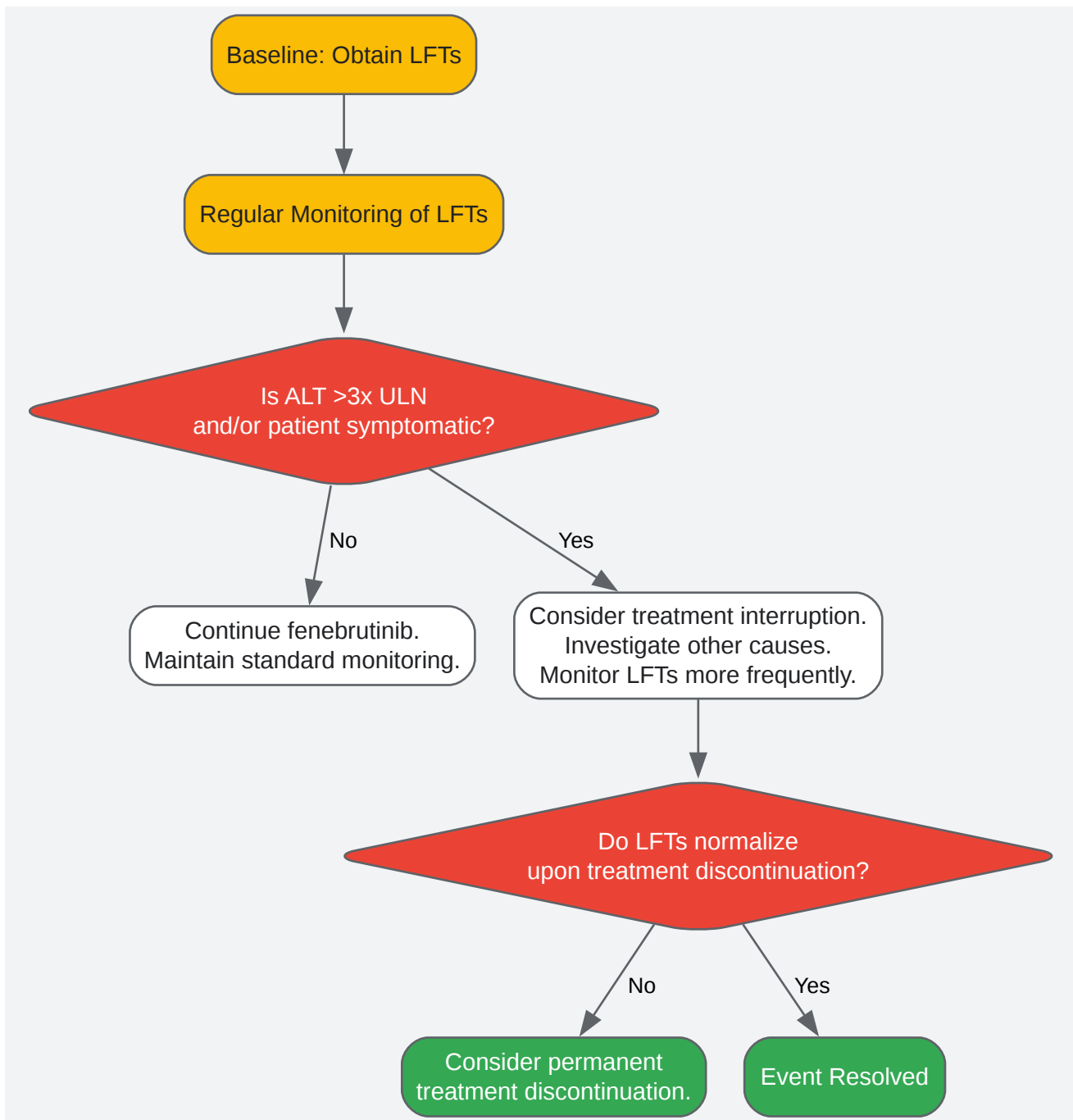
A proactive monitoring strategy is crucial for the early detection and management of liver enzyme elevations.

### Recommended Monitoring Protocol

- **Baseline Assessment:** Conduct full liver function tests (LFTs) including **ALT, AST, ALP, and GGT** prior to initiating treatment [6].
- **Regular Monitoring:** Perform LFTs at scheduled intervals throughout the clinical trial. The specific frequency should be defined in the study protocol, informed by data showing elevations can occur as early as 4 weeks into treatment [3].
- **Patient Counseling:** Inform trial participants about symptoms of potential liver injury (e.g., unexplained fatigue, nausea, abdominal pain, jaundice, dark urine) and instruct them to report these immediately [6].

### Management Strategy

The workflow below outlines a general management strategy based on current clinical evidence.



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## Key Takeaways for Drug Development Professionals

- **Class Effect:** Liver enzyme elevation is a recognized class effect of BTK inhibitors [7]. **Fenebrutinib's** profile appears consistent within this class, with no new major safety signals in recent Phase 3 trials [4] [5] [8].

- **Reversibility:** Clinical evidence to date indicates that **fenebrutinib**-associated transaminase elevations are **asymptomatic and reversible** upon treatment interruption [3] [2]. This supports the management strategy of monitoring and temporary discontinuation.
- **Ongoing Evaluation:** The full safety profile, including detailed liver safety data from the Phase 3 program, is still under evaluation and will be critical for the final risk-benefit assessment [4] [5].

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